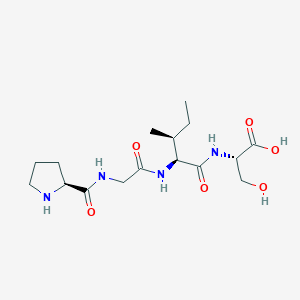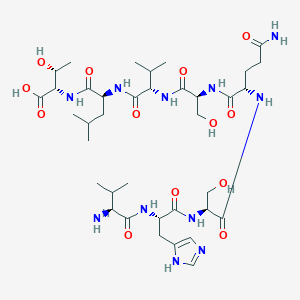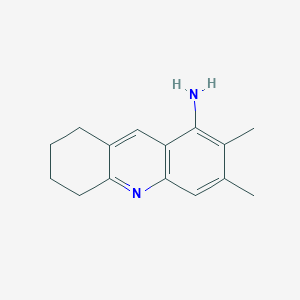![molecular formula C16H25NO2S B14226655 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 825601-61-4](/img/structure/B14226655.png)
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cycloaddition reactions under controlled conditions The use of metal catalysts and optimized reaction parameters can enhance yield and selectivity
Analyse Chemischer Reaktionen
Types of Reactions
Azetidines undergo various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks in drug discovery due to their unique ring strain and reactivity.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Polymer Chemistry: Azetidines are used in the synthesis of polymers with unique properties, such as antibacterial coatings and CO2 adsorption materials.
Wirkmechanismus
The mechanism of action of azetidines involves the ring strain, which makes the nitrogen atom more reactive. This reactivity allows azetidines to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the azetidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This balance allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
825601-61-4 |
|---|---|
Molekularformel |
C16H25NO2S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(2R)-2-hexyl-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C16H25NO2S/c1-3-4-5-6-7-15-12-13-17(15)20(18,19)16-10-8-14(2)9-11-16/h8-11,15H,3-7,12-13H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
BTZWYGDKRAALMZ-OAHLLOKOSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCCCC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


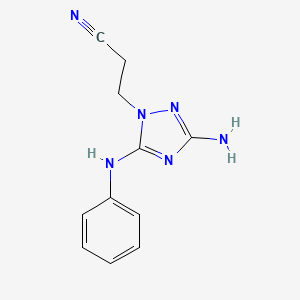
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
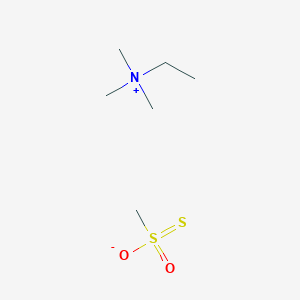
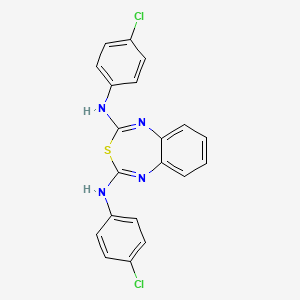
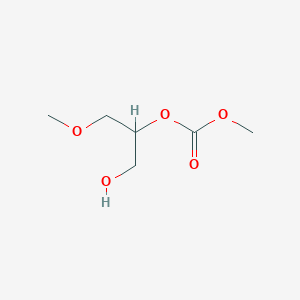

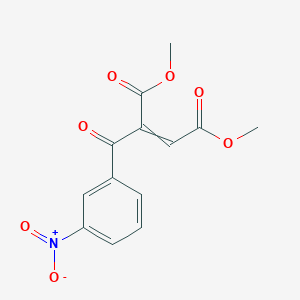
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
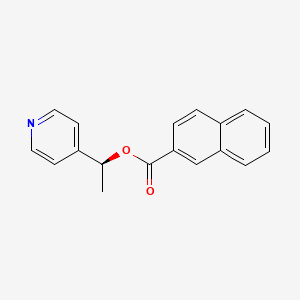
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
